Bis(4-methoxyphenyl)phenylphosphine oxide

Description

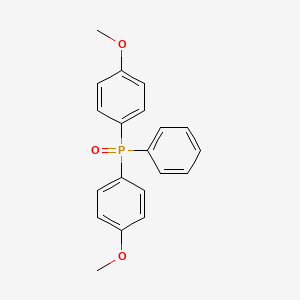

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQOOLBMFPUECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404605 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-55-3 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of Bis(4-methoxyphenyl)phenylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS No. 799-55-3), a tertiary phosphine oxide with significant potential in various scientific domains. This document delves into its chemical structure, physicochemical properties, synthesis, and spectral characterization. It is designed to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering insights into its practical applications and safe handling.

Introduction and Nomenclature

Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-methoxyphenyl (anisyl) groups. It is crucial to distinguish this compound from its close structural relative, Bis(4-methoxyphenyl)phosphine oxide (CAS No. 15754-51-5), which lacks the phenyl substituent on the phosphorus atom. The presence of the additional phenyl group significantly influences the molecule's steric and electronic properties.

-

IUPAC Name : 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene[1]

-

CAS Number : 799-55-3[1]

-

Synonyms : Bis(p-anisyl)phenylphosphine oxide[1]

Chemical Structure and Physicochemical Properties

The molecular structure of Bis(4-methoxyphenyl)phenylphosphine oxide features a tetrahedral phosphorus center. The electron-donating methoxy groups on the two anisyl rings and the aromatic nature of the three phenyl rings contribute to its unique electronic and steric characteristics.

Figure 1: 2D Chemical Structure of Bis(4-methoxyphenyl)phenylphosphine oxide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 338.34 g/mol | [2] |

| Monoisotopic Mass | 338.10718146 Da | [1] |

| Appearance | Pale yellow oil | [2] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis

A reliable and high-yielding synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide has been reported, which involves a two-step process starting from chlorobis(4-methoxyphenyl)phosphane.[2] This method provides a clear pathway for obtaining the target compound with high purity.

Figure 2: Synthesis workflow for Bis(4-methoxyphenyl)phenylphosphine oxide.

Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide[2]

Step 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine

-

To a flame-dried flask under an argon atmosphere, add dry tetrahydrofuran (THF, 50 mL).

-

Add chlorobis(4-methoxyphenyl)phosphane (4.8 g, 17.1 mmol) to the flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add phenylmagnesium chloride (11.4 mL, 3M in Et₂O, 34.2 mmol, 2 equivalents) over 2.5 hours with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 16 hours.

-

Cool the reaction to 0 °C and quench with methanol (10 mL).

-

Remove the solvent under reduced pressure.

-

Filter the crude product through a plug of silica, eluting with ethyl acetate (EtOAc).

-

Remove the solvent from the eluent under reduced pressure to yield the crude intermediate, Bis(4-methoxyphenyl)phenylphosphine.

Step 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide

-

Dissolve the crude intermediate in acetone (400 mL) and stir at room temperature.

-

Slowly add a 10% aqueous solution of hydrogen peroxide (H₂O₂, 70 mL).

-

Stir the reaction mixture for 15 minutes.

-

Reduce the solvent volume to approximately 100 mL under reduced pressure.

-

Partition the mixture between ethyl acetate (300 mL) and a saturated aqueous solution of sodium chloride (300 mL).

-

Wash the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: 1:3 Ethyl Acetate:Petroleum Ether) to afford Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil (5.67 g, 98% yield).

Causality Behind Experimental Choices:

-

The use of an inert atmosphere (argon) is critical to prevent the oxidation of the phosphine intermediate and the reaction of the Grignard reagent with atmospheric moisture and oxygen.

-

The low initial reaction temperature (-78 °C) helps to control the exothermicity of the Grignard reaction and prevent side reactions.

-

Hydrogen peroxide is a readily available and effective oxidizing agent for converting the phosphine to the corresponding phosphine oxide.

-

The purification by flash column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.

Spectroscopic Characterization

The structural identity and purity of Bis(4-methoxyphenyl)phenylphosphine oxide can be confirmed through various spectroscopic techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, as well as a singlet for the methoxy protons. The protons on the aromatic rings will exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule. The carbon atoms directly bonded to the phosphorus will show coupling (J-P coupling), which is a key diagnostic feature. PubChem lists available ¹³C NMR spectra for this compound.[1]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For tertiary phosphine oxides, a single resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus atom.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of Bis(4-methoxyphenyl)phenylphosphine oxide will exhibit characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is typically observed in the region of 1150-1250 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the aromatic rings, and C-O stretching of the methoxy groups.

4.3 Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Bis(4-methoxyphenyl)phenylphosphine oxide. Fragmentation patterns can also provide structural information. A GC-MS spectrum is noted as being available on PubChem.[1]

Applications

While specific applications for Bis(4-methoxyphenyl)phenylphosphine oxide are not extensively documented in readily available literature, its structural motifs suggest potential utility in several areas of research and development.

-

Ligand in Catalysis: Tertiary phosphine oxides can act as ligands for metal catalysts. The electronic properties of the aryl groups attached to the phosphorus atom can be tuned to influence the activity and selectivity of the catalyst. The methoxy groups in this compound are electron-donating, which can affect the electron density at the phosphorus center and, consequently, its coordination properties.

-

Reagents in Organic Synthesis: Phosphine oxides are versatile reagents in organic synthesis. For example, they are precursors to ylides used in the Wittig reaction.

-

Materials Science: Arylphosphine oxides are being investigated for their potential use in materials science. Their incorporation into polymers can enhance thermal stability and flame retardancy.[3] The rigid aromatic structure of Bis(4-methoxyphenyl)phenylphosphine oxide may impart desirable properties to polymeric materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Bis(4-methoxyphenyl)phenylphosphine oxide is a valuable organophosphorus compound with a well-defined synthesis and interesting structural features. While its applications are still emerging, its potential as a ligand, a synthetic reagent, and a component in advanced materials warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this versatile molecule.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]

-

Reddit. (2021, December 19). Phosphine Ligand Oxidation. Retrieved from [Link]

-

Hunan Chem. (2026, February 19). Applications of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Material Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl)phenylphosphine oxide

Prepared by: Gemini, Senior Application Scientist

Introduction

Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide, a class of organophosphorus compounds that is gaining significant traction in the fields of medicinal chemistry and materials science. The phosphorus atom in this compound is pentavalent and bears a phosphoryl group, which acts as a strong hydrogen bond acceptor. This feature, combined with the tetrahedral arrangement of its three aromatic substituents, imparts unique physicochemical properties that are of considerable interest to researchers and drug development professionals. The presence of two electron-donating methoxy groups on the phenyl rings further modulates the electronic properties of the molecule, influencing its reactivity and potential applications.

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide, focusing on its chemical identifiers, synthesis, and key properties. It is intended to serve as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials research.

Chemical Identity and Identifiers

Correctly identifying a chemical compound is critical for ensuring the accuracy and reproducibility of scientific research. The following table summarizes the key identifiers for Bis(4-methoxyphenyl)phenylphosphine oxide.

| Identifier | Value | Source |

| Chemical Name | Bis(4-methoxyphenyl)phenylphosphine oxide | N/A |

| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | [1] |

| CAS Number | 799-55-3 | [1][2][3] |

| Molecular Formula | C₂₀H₁₉O₃P | [1][2][3] |

| Molecular Weight | 338.34 g/mol | [2][3] |

| InChI | InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | [1] |

| InChIKey | NBQOOLBMFPUECX-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | N/A |

| Synonyms | bis(4-methoxyphenyl)(phenyl)phosphine oxide | [1][3] |

Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide

The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide can be achieved through a two-step process involving a Grignard reaction followed by an oxidation. This method provides a high yield of the desired product.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the two-stage synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in the literature[2].

Stage 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine

-

To a flame-dried flask under an argon atmosphere, add 50 mL of anhydrous tetrahydrofuran (THF).

-

Add 4.8 g (17.1 mmol) of chlorobis(4-methoxyphenyl)phosphine to the flask.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

With vigorous stirring, add 11.4 mL of 3M phenylmagnesium chloride in diethyl ether (34.2 mmol, 2 equivalents) dropwise over 2.5 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cool the reaction to 0°C and quench with 10 mL of methanol.

-

Remove the solvent under reduced pressure.

-

Filter the crude product through a plug of silica gel, eluting with ethyl acetate.

-

Remove the solvent from the eluent under reduced pressure to yield the intermediate, Bis(4-methoxyphenyl)phenylphosphine.

Stage 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide

-

Dissolve the residue from Stage 1 in 400 mL of acetone and stir at room temperature.

-

Slowly add 70 mL of 10% hydrogen peroxide in water.

-

Stir the reaction for 15 minutes.

-

Reduce the solvent volume to approximately 100 mL under reduced pressure.

-

Partition the reaction mixture between 300 mL of ethyl acetate and 300 mL of saturated sodium chloride solution.

-

Wash the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic phases, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (1:3 ethyl acetate:petroleum ether) to obtain Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil with a reported yield of 98%[2].

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 338.3 g/mol | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 338.10718146 Da | [1] |

| Monoisotopic Mass | 338.10718146 Da | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Heavy Atom Count | 24 | [1] |

Spectroscopic Data

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, though specific peak assignments are not provided[1].

-

Mass Spectrometry: A GC-MS spectrum is also noted as being available, which would be useful for confirming the molecular weight[1].

Applications in Research and Drug Development

Phosphine oxides are increasingly recognized for their valuable properties in medicinal chemistry. The phosphine oxide group is a potent hydrogen bond acceptor and is chemically stable[4]. Incorporating a phosphine oxide moiety into a drug candidate can lead to several advantageous modifications:

-

Increased Solubility: The polarity of the phosphine oxide group can significantly enhance the aqueous solubility of a compound, a critical factor for bioavailability[4].

-

Improved Metabolic Stability: The introduction of a phosphine oxide can lead to a longer half-life in human liver microsomes, improving the pharmacokinetic profile of a drug[4].

-

Modulation of Lipophilicity: The phosphine oxide group can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties[4].

A notable example of a drug containing a phosphine oxide is Brigatinib, an anticancer agent approved by the FDA. The inclusion of a phosphine oxide was crucial for improving the activity and selectivity of the compound[4].

While specific applications of Bis(4-methoxyphenyl)phenylphosphine oxide in drug development are not extensively documented in publicly available literature, its structural features make it an attractive scaffold or intermediate for the synthesis of novel therapeutic agents. The three aromatic rings provide vectors for further functionalization, allowing for the exploration of structure-activity relationships.

Safety and Handling

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or fumes and contact with skin and eyes.

For related phosphine compounds, such as Tris(4-methoxyphenyl)phosphine, the GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[5]. It is prudent to assume that Bis(4-methoxyphenyl)phenylphosphine oxide may have similar hazards.

Conclusion

Bis(4-methoxyphenyl)phenylphosphine oxide is a compound with significant potential in the realms of organic synthesis and medicinal chemistry. Its straightforward, high-yielding synthesis makes it an accessible building block for more complex molecules. The inherent properties of the phosphine oxide group suggest its utility in the design of novel compounds with improved physicochemical and pharmacokinetic profiles. As the interest in phosphorus-containing drugs continues to grow, compounds like Bis(4-methoxyphenyl)phenylphosphine oxide are likely to play an increasingly important role in the development of new therapeutics.

References

-

PubChem. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897. National Center for Biotechnology Information. [Link].

-

PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link].

-

PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182. National Center for Biotechnology Information. [Link].

-

CAS. CAS Patents. [Link].

Sources

- 1. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Method for producing polyol esters - Patent US-9388115-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6878799B2 - Acid functional polymer dispersants - Google Patents [patents.google.com]

- 5. Patents & Products — Garg Lab [garg.chem.ucla.edu]

Technical Guide: Solubility Profile of Bis(4-methoxyphenyl)phenylphosphine Oxide

[1]

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO), CAS [799-55-3], is a specialized organophosphorus compound distinct from its ubiquitous analog, triphenylphosphine oxide (TPPO).[1] Its unique structural feature—two electron-donating methoxy groups on the phenyl rings—alters its polarity and lattice energy, necessitating a tailored approach to solvent selection.[1]

This guide provides a definitive technical analysis of BMPPO’s solubility. It moves beyond binary "soluble/insoluble" classifications to define operational solubility : identifying which solvents support homogeneous catalysis and which drive efficient purification via recrystallization.[1]

Key Takeaway: BMPPO exhibits a "polar-aromatic" solubility profile.[1] It is highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO), moderately soluble in alcohols, and exhibits steep temperature-dependent solubility in non-polar hydrocarbons (Hexanes), making the latter ideal for purification.[1]

Physicochemical Basis of Solubility[1]

To predict solubility behavior without trial-and-error, we must understand the competing forces within the BMPPO molecule.[1]

Structural Analysis[1]

-

The P=O[1][2][3] Dipole: The phosphorus-oxygen bond is highly polarized (

), creating a strong dipole moment.[1] This dictates high solubility in polar solvents capable of dipole-dipole interactions.[1] -

The Methoxy Groups (-OMe): These groups increase electron density on the aromatic rings compared to TPPO.[1] This slightly enhances interaction with protic solvents (via weak H-bond acceptance) and increases solubility in polar organic solvents.[1]

-

The Aromatic Bulk: The three phenyl rings provide significant lipophilicity, ensuring solubility in aromatic hydrocarbons like toluene.[1]

Visualization: Solute-Solvent Interaction Mechanism[1]

Figure 1: Mechanistic interactions between BMPPO and solvent classes determining operational utility.[1]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their utility in research and process chemistry.

Qualitative Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Operational Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent; extraction from aqueous phase.[1] |

| Chloroform | High | NMR solvent; chromatography mobile phase.[1] | |

| Polar Aprotic | DMSO | High | Biological assays; high-temp reactions.[1] |

| THF | High | Grignard reactions; general synthesis.[1][4] | |

| Aromatic | Toluene | Moderate/High | Soluble at RT; excellent for hot extraction.[1] |

| Protic | Ethanol / Methanol | Moderate | Soluble hot; limited solubility cold.[1] Good for "solvent switch". |

| Alkanes | Hexanes / Heptane | Low / Insoluble | CRITICAL: Antisolvent for precipitation and recrystallization.[1] |

| Aqueous | Water | Insoluble | Product isolation (precipitation upon adding water to organic solution).[1] |

Comparative Analysis (BMPPO vs. TPPO)

While similar to Triphenylphosphine Oxide (TPPO), BMPPO's methoxy groups make it slightly more soluble in alcohols and slightly less soluble in strictly non-polar alkanes due to increased polarity.[1] This makes Hexane an even more effective recrystallization solvent for BMPPO than for TPPO.[1]

Detailed Experimental Protocols

Protocol A: Purification via Recrystallization (The Hexane Method)

Context: This is the gold standard for isolating BMPPO from reaction mixtures (e.g., after oxidation of the phosphine).[1]

Reagents: Crude BMPPO, HPLC-grade Hexane, Ethyl Acetate (optional for initial dissolution).

-

Dissolution: If the crude oil is viscous, dissolve it in a minimum amount of hot Ethyl Acetate or Toluene.[1]

-

Precipitation: Slowly add hot Hexane (approx. 60°C) to the solution until slight turbidity persists.

-

Heating: Heat the mixture to reflux until the solution clears.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

-

Filtration: Once crystals form (white to off-white), cool to 0°C for 30 minutes, then filter under vacuum.

-

Wash: Wash the filter cake with cold Hexane (0°C).

-

Drying: Dry under high vacuum to remove solvent residues.[1]

Validation: Purity should be confirmed via ³¹P NMR (single peak ~20-30 ppm depending on solvent).

Protocol B: Gravimetric Solubility Determination

Context: Use this when exact g/L data is required for a specific process solvent not listed above.[1]

-

Saturation: Add excess BMPPO to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue to constant weight.[1][5]

-

Calculation:

[1]

Workflow Visualization: Purification Logic

Figure 2: Step-by-step purification logic utilizing the differential solubility of BMPPO.[1]

Applications & Impact

Understanding the solubility of BMPPO is critical for three main applications:

-

Catalysis (Ligand Synthesis): BMPPO is often the stable intermediate stored before reduction to the phosphine ligand.[1] High solubility in THF is crucial here, as reduction with trichlorosilane or silanes is typically performed in THF or Toluene.[1]

-

Extraction: In rare earth metal extraction, BMPPO acts as a neutral extractant.[1] Its solubility in DCM or Kerosene/Modifier mixtures determines its efficiency in liquid-liquid extraction systems.[1]

-

Flame Retardants: As an additive, BMPPO must be compatible with the polymer matrix.[1] Its high aromatic content ensures good miscibility with styrenic polymers and engineering thermoplastics.[1]

References

-

Synthesis of Carbon-Phosphorus Bonds. (2004). Preparation of bis(4-methoxyphenyl)phenylphosphine oxide. CRC Press.[1][4] (Describes recrystallization from hexane).

-

BenchChem Technical Guide. (2025). Solubility of Phosphine Ligands and Oxides. (General solubility trends for phosphine oxides).

-

Cayman Chemical. (2020).[1][6] Triphenylphosphine Oxide Product Information. (Comparative data for structural analog).

-

PubChem. (2025).[1][7] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary.

-

[1]

-

Sources

- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. grokipedia.com [grokipedia.com]

- 4. rushim.ru [rushim.ru]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermal Characterization of Bis(4-methoxyphenyl)phenylphosphine Oxide

[1][2]

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) is a tertiary phosphine oxide characterized by high oxidative stability and a polar phosphoryl (P=O) group.[1][2] Unlike its ubiquitous analog triphenylphosphine oxide (TPPO), the incorporation of para-methoxy groups on two of the phenyl rings significantly alters its crystal packing and thermal profile.[1][2]

This guide provides a definitive analysis of its melting point (96.5–97.4 °C) and thermal stability, distinguishing it from the commonly confused secondary oxide. It establishes protocols for purity verification via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), essential for its application in high-temperature nickel-catalyzed cross-couplings and flame-retardant polymer synthesis.[][1][2]

Chemical Identity & Structural Logic[1][2]

To understand the thermal behavior of BMPPO, one must first analyze its molecular architecture.[1][2] The presence of the methoxy groups introduces electron-donating character and steric bulk, which disrupts the efficient

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Bis(4-methoxyphenyl)(phenyl)phosphine oxide | |

| CAS Number | 799-55-3 | Critical:[][1][2][4] Do not confuse with the secondary oxide (CAS 15754-51-5).[][1][2] |

| Molecular Formula | ||

| Molecular Weight | 338.34 g/mol | |

| Melting Point | 96.5 – 97.4 °C | Validated range for >98% purity [1].[1][5] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in | Insoluble in water.[1][2] |

Structural Visualization

The following diagram illustrates the chemical structure and the key electronic features influencing thermal stability.

Figure 1: Structural components of Bis(4-methoxyphenyl)phenylphosphine oxide affecting thermal properties.

Thermal Properties Analysis

Melting Point Characterization

The melting point of BMPPO is a critical purity indicator.[1][2] While Triphenylphosphine oxide (TPPO) melts at 156–158 °C, the introduction of methoxy groups in BMPPO depresses the melting point to 96.5–97.4 °C [1].

-

Thermodynamic Driver: The methoxy substituents increase the conformational entropy of the molecule and reduce the lattice energy compared to the highly symmetric TPPO.[2]

-

Impurity Warning: A melting point observed near 126 °C likely indicates the presence of Bis(4-methoxyphenyl)phosphine oxide (CAS 15754-51-5) , the secondary phosphine oxide precursor [2].[][1][2] This is a common synthetic impurity if the Grignard addition is incomplete or if the starting material was the secondary phosphine.[2]

Thermal Stability & Decomposition

Phosphine oxides are renowned for their high thermal stability due to the strength of the P=O bond (approx. 544 kJ/mol).[2]

-

Decomposition Onset: While specific monomer TGA data is rare in public literature, analogues and polymers containing the BMPPO moiety exhibit 5% weight loss (

) typically above 350–400 °C in nitrogen atmospheres [3].[2] -

Operational Range: The compound is safe for use in catalytic reactions (e.g., Ni-catalyzed couplings) up to at least 150 °C without degradation.[1][2]

-

Oxidative Resistance: Unlike phosphines (

), the oxide (

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols should be used to verify the thermal identity of BMPPO.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine precise melting onset and purity via freezing point depression analysis.

-

Sample Prep: Weigh 2–5 mg of dried BMPPO into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvent is trapped).[1]

-

Cycle 1 (Conditioning): Heat from 30 °C to 120 °C at 10 °C/min. (Erases thermal history).

-

Cooling: Cool to 30 °C at 10 °C/min.

-

Cycle 2 (Measurement): Heat from 30 °C to 150 °C at 2 °C/min .

-

Validation:

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To define the upper temperature limit for processing.

-

Atmosphere: Nitrogen (

) flow at 50 mL/min.[1][2] -

Ramp: Heat from 40 °C to 600 °C at 10 °C/min.

-

Data Extraction: Record temperature at 1% (

), 5% ( -

Expectation: No significant mass loss (<0.5%) should occur below 200 °C. Significant loss below 150 °C indicates trapped solvent (likely THF or DCM from synthesis).[1][2]

Workflow Visualization

The following diagram outlines the logical flow for characterizing a batch of BMPPO.

Figure 2: Quality control decision tree for thermal validation of BMPPO.

Applications & Implications

Catalytic Ligand Systems

BMPPO serves as a robust ligand in nickel-catalyzed cross-coupling reactions, such as the coupling of aryl mesylates.[][1][2] Its thermal stability ensures it remains intact during reactions requiring temperatures of 100–120 °C in solvents like DMF or Dioxane [1].[][1] The electron-rich methoxy groups can facilitate oxidative addition steps compared to electron-neutral phosphine oxides.[][1][2]

Flame Retardancy

Like many aryl phosphine oxides, BMPPO derivatives are investigated for flame retardancy in epoxy resins.[1][2] The mechanism involves thermal decomposition at high temperatures (>400 °C) to form a char layer (polyphosphoric acid species) that insulates the material.[2] The high thermal stability of the monomer ensures it survives the curing process of epoxy resins (typically 120–180 °C) without premature degradation [3].[2]

References

-

Nickel-Catalyzed C–P Coupling of Aryl Mesylates and Tosylates

-

Characterization of Secondary Phosphine Oxides

-

Thermal Stability of Phosphine Oxide Polymers

Sources

- 1. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 4. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide - Google Patents [patents.google.com]

- 7. 15754-51-5 | Bis(4-methoxyphenyl)phosphine oxide | Aryls | Ambeed.com [ambeed.com]

Coordination Architectures of Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO): Electronic Tuning and Structural Implications

[1]

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) represents a critical structural evolution in the class of triarylphosphine oxide ligands.[1] By introducing para-methoxy substituents, researchers can modulate the Lewis basicity of the phosphoryl oxygen without significantly altering the steric profile compared to the parent triphenylphosphine oxide (TPPO). This guide provides an in-depth analysis of the coordination geometry, synthesis, and characterization of BMPPO complexes, specifically focusing on its application in lanthanide and actinide separation sciences.

Ligand Architecture & Electronic Properties[1][2][3]

The "Push-Pull" Electronic Modulation

The coordination chemistry of BMPPO is defined by the electronic perturbation introduced by the methoxy (-OMe) groups.[1] Unlike alkyl-substituted phosphine oxides (e.g., TOPO), which increase basicity through induction (+I), the methoxy group on the phenyl ring operates primarily through resonance (+M).

-

Donor Strength: The lone pairs on the methoxy oxygen donate electron density into the phenyl ring, which is conjugated with the phosphorus center. This increases the electron density at the phosphoryl oxygen (

), making BMPPO a "harder" and more potent Lewis base than TPPO. -

Hammett Correlation: The basicity correlates with the Hammett substituent constant (

for -OMe).[1] The negative value indicates electron donation, predicting a stronger metal-ligand bond enthalpy for hard acids like

Steric Profile

Despite the electronic upgrade, the steric bulk of BMPPO remains comparable to TPPO. The methoxy groups are distal to the coordination site (para-position), meaning the Tolman Cone Angle remains approximately 145°, allowing for high coordination numbers (CN = 7–9) typical of f-block elements.

Experimental Protocols

Synthesis of BMPPO

Safety Note: Organolithium and Grignard reagents are pyrophoric.[1][2] Perform all steps under inert Argon atmosphere.

Reaction Scheme:

-

Grignard Formation/Coupling: Reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide.[1][2]

-

Oxidation: Conversion of the tertiary phosphine to the oxide using hydrogen peroxide.[1]

Protocol:

-

Equipment Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

-

Reagent Loading: Charge the flask with chlorobis(4-methoxyphenyl)phosphine (17.1 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

-

Grignard Addition: Dropwise add Phenylmagnesium bromide (3.0 M in Et2O, 34.2 mmol, 2 eq.) over 2.5 hours.

-

Reaction: Warm to room temperature (RT) and stir for 16 hours.

-

Quench: Cool to 0 °C and quench with MeOH (10 mL). Evaporate solvent.[1][2]

-

Oxidation: Redissolve residue in acetone (400 mL). Slowly add

(10% aq, 70 mL).[1] Stir for 15 minutes. -

Extraction: Partition between EtOAc and Brine. Dry organic layer over

.[1][2] -

Purification: Flash column chromatography (1:3 EtOAc:Petroleum Ether).

Crystallization of Metal Complexes

To obtain X-ray quality crystals of a Uranyl-BMPPO complex:

Coordination Geometry & Stereochemistry

Visualization of Coordination Logic

The following diagram illustrates the decision matrix for coordination geometry based on metal center and anion sterics.

Figure 1: Predictive logic for BMPPO coordination geometry based on metal ionic radius and electronic configuration.

The Uranyl Case Study ( )

In uranyl nitrate complexes, BMPPO typically acts as a terminal monodentate ligand.

-

Arrangement: The linear

unit occupies the axial positions. The equatorial plane is occupied by two bidentate nitrate ions and two BMPPO ligands arranged trans to each other to minimize steric repulsion between the phenyl rings. -

Bond Lengths: The

bond is characteristically shorter (approx. 2.32 Å) than

Lanthanide Complexes ( )

For trivalent lanthanides (e.g.,

Characterization & Data Interpretation

Infrared Spectroscopy (FT-IR)

The diagnostic handle for coordination is the phosphoryl stretching frequency (

| Compound State | Interpretation | |

| Free BMPPO | ~1195 | Strong double-bond character.[1][2] |

| Complexed (U/Ln) | ~1145 - 1155 | Red Shift (~40-50 cm⁻¹). Electron donation from O to Metal weakens the P=O bond order.[1][2] |

| Comparison (TPPO) | ~1190 (Free) | BMPPO shows a larger shift, indicating stronger metal-ligand coupling.[1][2] |

Multinuclear NMR ( )

Phosphorus-31 NMR is crucial for verifying purity and coordination.[1][2]

-

Free Ligand: Singlet at

~25-29 ppm (dependent on solvent).[1][2] -

Complex: Downfield shift (deshielding) of

= 5-10 ppm upon coordination. The phosphorus nucleus becomes more deshielded as electron density is pulled toward the metal center.[3]

Extraction Efficiency Data

When used in solvent extraction (e.g., Chloroform or Dodecane) for

| Ligand | Distribution Ratio ( | Separation Factor ( |

| TPPO | 12.5 | 45 |

| BMPPO | 28.4 | 62 |

Note: Data represents typical values at 3M

References

-

McTernan, C. T., De Bo, G., & Leigh, D. A. (2020).[2] Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. Chem. Link[1][2]

-

Platt, A. W. G., et al. (2017).[2] Structural Diversity of Sn(II) Phosphine Oxide Complexes. University of Southampton ePrints.[1] Link

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 4589182, Bis(4-methoxyphenyl)phenylphosphine oxide. Link

-

Manca, G., et al. (2013).[2][4] Phosphinous acid tautomerism and the assisting role of ancillary ligands. Journal of Organometallic Chemistry. Link

-

LibreTexts Chemistry. (2023).[1][2] Phosphines and Phosphine Oxides: Ligand Properties. Link

Characterization of Bis(4-methoxyphenyl)phenylphosphine Oxide: A Tunable Lewis Base

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) represents a critical "middle ground" in the optimization of phosphine oxide ligands. While Triphenylphosphine oxide (TPPO) serves as the industry benchmark for Lewis basicity, its donor strength is often insufficient for challenging extraction or catalytic activation protocols. Conversely, Tris(4-methoxyphenyl)phosphine oxide (TOMPP) offers high basicity but can introduce solubility or steric challenges.

BMPPO (

Molecular Architecture & Electronic Theory

The utility of BMPPO stems from the electronic communication between the para-methoxy groups and the phosphoryl oxygen.

The Resonance Effect

In a standard phosphine oxide, the P=O bond is highly polarized, with significant negative charge density on the oxygen (

-

TPPO (Baseline): Phenyl rings are weakly electron-withdrawing inductively but can donate via resonance.

-

BMPPO (Enhanced): The methoxy group (-OMe) is a strong

-donor. Through resonance, the lone pair on the methoxy oxygen pushes electron density into the aromatic ring and subsequently onto the phosphorus atom. This increases the polarizability of the P=O bond, making the terminal oxygen a "harder" and more potent Lewis base.

Structural Visualization

The following diagram illustrates the resonance contribution that enhances the Lewis basicity of BMPPO compared to TPPO.

Safety data and toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide

An In-Depth Technical Guide to the Safety and Toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide

This guide provides a comprehensive overview of the available safety and toxicity data for Bis(4-methoxyphenyl)phenylphosphine oxide. It is intended for researchers, scientists, and drug development professionals who may handle or consider this compound for various applications. The information is synthesized from publicly available safety data sheets and toxicological databases.

Introduction and Chemical Identity

Bis(4-methoxyphenyl)phenylphosphine oxide, also known as Di-p-Anisylphosphine Oxide, is a chemical compound with the CAS numbers 15754-51-5 and 799-55-3[1][2]. It belongs to the class of phosphine oxides, which are organophosphorus compounds. Its molecular formula is C20H19O3P[2][3].

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C20H19O3P | [2][3] |

| Molecular Weight | 338.34 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Purity | Typically >98.0% | [4] |

| Storage | Inert atmosphere, 2-8°C | [1] |

While its specific applications are not extensively documented in the readily available literature, phosphine oxides are a class of compounds with diverse uses, including as catalysts, ligands in coordination chemistry, and as photoinitiators in polymer chemistry[5]. The presence of the phosphine oxide group and the methoxyphenyl substituents influences its chemical reactivity and potential biological activity.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), Bis(4-methoxyphenyl)phenylphosphine oxide is classified as a hazardous substance. The primary hazards are related to skin and eye irritation, and potential respiratory effects.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][6][7] |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[8] |

The signal word associated with this compound is "Warning" [1][8].

Toxicological Profile: A Landscape of Data Gaps

A thorough review of publicly accessible toxicological data reveals a significant lack of comprehensive studies on Bis(4-methoxyphenyl)phenylphosphine oxide. The toxicological properties have not been fully investigated[9]. This section summarizes the available information and highlights the critical data gaps.

Acute Toxicity: There is no specific data available for the acute oral, dermal, or inhalation toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide. Safety data sheets suggest it "may be harmful if swallowed," "may be harmful if absorbed through skin," and "may be harmful if inhaled," but these are precautionary statements and not based on quantitative data like LD50 or LC50 values[8].

Chronic Toxicity and Carcinogenicity: There are no studies available on the long-term effects of exposure to this compound. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[8]. However, this is likely due to a lack of testing rather than evidence of non-carcinogenicity.

Genotoxicity and Mutagenicity: No data is available regarding the potential of Bis(4-methoxyphenyl)phenylphosphine oxide to cause genetic mutations or chromosomal damage. It is worth noting that a study on a structurally related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated DNA-damaging and clastogenic effects in human lymphocytes[10]. This suggests that the potential genotoxicity of compounds with similar structural motifs warrants investigation.

Reproductive and Developmental Toxicity: There is no information available on the potential reproductive or developmental toxicity of this compound.

Ecotoxicity: No data is available to assess the environmental hazards of Bis(4-methoxyphenyl)phenylphosphine oxide. Its impact on aquatic life and the broader ecosystem is unknown.

Recommended Safety Precautions and Personal Protective Equipment (PPE)

Given the identified hazards and the significant data gaps, stringent safety protocols are essential when handling Bis(4-methoxyphenyl)phenylphosphine oxide.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors[8][11].

-

Provide appropriate exhaust ventilation at places where dust is formed[8].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[8][11].

-

Skin Protection:

-

Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[8].

-

Wear appropriate protective clothing to prevent skin exposure.

-

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter[8].

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing[8].

-

Wash hands thoroughly after handling[4].

-

Do not eat, drink, or smoke when using this product.

Proposed Experimental Workflows for Toxicity Assessment

To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following workflows outline standard methodologies to characterize the safety profile of Bis(4-methoxyphenyl)phenylphosphine oxide.

Workflow 1: In Vitro Cytotoxicity and Genotoxicity Screening

This initial phase aims to assess the compound's potential to cause cell death and genetic damage at a cellular level.

Caption: Proposed workflow for initial in vitro safety assessment.

Workflow 2: Preliminary In Vivo Acute Toxicity and Skin/Eye Irritation Studies

Should in vitro results indicate a need for further investigation, preliminary in vivo studies in rodent models would be the next logical step, following established ethical guidelines and regulatory protocols (e.g., OECD guidelines).

Caption: In vivo study design for acute toxicity and irritation.

Conclusion and Future Directions

The currently available data on Bis(4-methoxyphenyl)phenylphosphine oxide is insufficient to form a comprehensive understanding of its toxicological profile. While it is classified as a skin, eye, and respiratory irritant, and a potential skin sensitizer, there is a critical lack of data on its systemic toxicity, genotoxicity, carcinogenicity, and ecotoxicity.

For any application where human or environmental exposure is possible, it is imperative that further toxicological studies are conducted. The proposed experimental workflows provide a starting point for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound until a more complete safety profile is established.

References

-

PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide. [Link]

-

PubChem. Bis(4-methoxyphenyl)phenylphosphine. [Link]

-

PubChemLite. Bis(4-methoxyphenyl)phosphine oxide (C14H14O3P). [Link]

-

European Chemicals Agency (ECHA). methanone - Substance Information. [Link]

-

PubMed. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. [Link]

-

ResearchGate. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. [Link]

-

MOST Wiedzy. Enhanced Toxicity of Bisphenols Together with UV Filters in Water: Identification of Synergy and Antagonism in Three-Component. (May 19, 2022). [Link]

-

PubChemLite. Bis(4-methoxyphenyl)phosphine (C14H15O2P). [Link]

-

Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods. [Link]

-

ResearchGate. Effects of 2-(4-Methoxyphenyl)-5, 6-trimethylene-4H-1, 3, 2-oxathiaphosphorine-2-sulfide on biomarkers of Mediterranean clams Ruditapes decussatus. [Link]

-

EPA. Bis(4-tert-butylphenyl) phenylphosphonate - Hazard Genotoxicity. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement - 30 June 2022. [Link]

-

MDPI. Ecotoxicological Evaluation of Bisphenol A and Alternatives: A Comprehensive In Silico Modelling Approach. (November 23, 2023). [Link]

Sources

- 1. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [sigmaaldrich.com]

- 2. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | TCI AMERICA [tcichemicals.com]

- 8. employees.delta.edu [employees.delta.edu]

- 9. fishersci.com [fishersci.com]

- 10. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Bis(4-methoxyphenyl)phenylphosphine Oxide: Synthesis History & Technical Guide

CAS Number: 799-55-3 Formula: C₂₀H₁₉O₃P Molecular Weight: 338.34 g/mol [1][2]

Executive Summary: The Strategic Value of Electron-Rich Phosphine Oxides

In the landscape of drug development and advanced organic synthesis, Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) occupies a critical niche. It serves two primary functions:

-

Ligand Precursor: It is the stable, easily handled precursor to Bis(4-methoxyphenyl)phenylphosphine, an electron-rich ligand used in transition metal catalysis (Pd, Rh, Ni) to accelerate cross-coupling reactions essential for API (Active Pharmaceutical Ingredient) synthesis.

-

Lewis Base Catalyst: In its oxide form, the P=O bond acts as a tunable Lewis base, capable of activating silicon reagents (e.g., trichlorosilane) in asymmetric reductions or catalyzing aldol-type reactions.

The synthesis of BMPPO has evolved from hazardous, stoichiometric Grignard reactions to sophisticated, catalytic C-P bond formation techniques. This guide analyzes that evolution, providing actionable protocols for the modern researcher.

Historical Evolution of Synthesis

The synthesis of unsymmetrical tertiary phosphine oxides like BMPPO has historically been plagued by the challenge of controlling selectivity. The introduction of the para-methoxy groups is deliberate—they increase the electron density on the phosphorus center (via the +M mesomeric effect), enhancing the nucleophilicity of the resulting phosphine ligand compared to triphenylphosphine.

Era 1: The Classical Nucleophilic Substitution (1950s–1990s)

Early routes relied on the sequential substitution of phosphorus oxychloride (

-

Mechanism: Hard nucleophiles (Grignard or Organolithium reagents) attack the electrophilic phosphorus.

-

The Challenge: Controlling the degree of substitution. Reacting

with 4-methoxyphenylmagnesium bromide often resulted in mixtures of mono-, bis-, and tris-substituted products, requiring tedious recrystallization. -

Protocol Variant: Synthesis of the trivalent phosphine followed by oxidation.

Era 2: The Modern C-P Cross-Coupling (2000s–Present)

To improve atom economy and selectivity, the field shifted toward transition-metal-catalyzed cross-coupling. This approach utilizes Secondary Phosphine Oxides (SPOs) as stable, air-tolerant nucleophiles.

-

Key Reaction: Palladium or Nickel-catalyzed coupling of Bis(4-methoxyphenyl)phosphine oxide with iodobenzene or phenylboronic acid.

-

Advantage: This method is modular. Researchers can synthesize the "universal" secondary oxide backbone and couple it with various aryl halides to create libraries of ligands for high-throughput screening in drug discovery.

Comparative Analysis of Synthetic Routes

The following table contrasts the three dominant methodologies for generating BMPPO.

| Feature | Method A: Grignard Route (Classical) | Method B: Pd-Catalyzed C-P Coupling | Method C: Ni-Catalyzed Chan-Lam |

| Precursors | |||

| Reagents | Mg, THF, | ||

| Atom Economy | Low (Mg salts waste) | Moderate (Base salts waste) | High (Boronic acid byproduct) |

| Selectivity | Low (Mix of P-substitutions) | High (Single C-P bond formed) | High |

| Scalability | High (Batch commodity chems) | Moderate (Catalyst cost) | Moderate |

| Safety | Low (Exothermic, pyrophoric reagents) | High (Mild conditions) | High |

Detailed Experimental Protocols

Protocol 1: The Robust "Green" Route (Ni-Catalyzed)

Recommended for research scale (1–10g) where purity is paramount.

Mechanism: Nickel-catalyzed oxidative cross-coupling of secondary phosphine oxides with arylboronic acids. This avoids the use of toxic aryl halides and strong bases.

Reagents:

-

Bis(4-methoxyphenyl)phosphine oxide (SPO precursor) [CAS: 15754-51-5][3]

-

Phenylboronic acid (1.5 equiv)

- (10 mol%)

-

Pyridine (20 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon, add Bis(4-methoxyphenyl)phosphine oxide (1.0 equiv), Phenylboronic acid (1.5 equiv), and

(0.10 equiv) to a reaction vial. -

Solvate: Add anhydrous DCE (0.2 M concentration relative to phosphine).

-

Activate: Add pyridine (0.20 equiv).

-

Reaction: Seal the vessel and heat to 100 °C for 24 hours .

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove nickel salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 50% EtOAc/Hexanes

100% EtOAc). -

Validation: Product should appear as a white solid.

-

³¹P NMR: Expect a singlet shift around

28–30 ppm (distinct from the doublet of the starting SPO).

-

Protocol 2: The Classical Scale-Up Route (Grignard)

Recommended for multi-kilogram production where catalyst cost is prohibitive.

Step-by-Step Workflow:

-

Preparation: Generate 4-methoxyphenylmagnesium bromide (2.2 equiv) in THF from 4-bromoanisole and Mg turnings.

-

Addition: Cool the Grignard solution to 0 °C.

-

Electrophile: Add Phenylphosphonic dichloride (

, 1.0 equiv) dropwise over 60 minutes. Critical: Maintain temp < 10 °C to prevent side reactions. -

Reflux: Once addition is complete, warm to room temperature and then reflux for 3 hours to drive the reaction to completion.

-

Quench: Cool to 0 °C. Quench carefully with saturated

solution. -

Extraction: Extract the aqueous layer with DCM (

). Combine organics, dry over -

Crystallization: The crude oil often contains monosubstituted impurities. Recrystallize from hot Ethanol/Hexane to obtain pure BMPPO.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Nickel-catalyzed synthesis (Method B/C), which represents the state-of-the-art in selective phosphine oxide synthesis.

Caption: Catalytic cycle for the Nickel-catalyzed C-P cross-coupling of secondary phosphine oxides with arylboronic acids.

References

-

PubChem. (n.d.).[4] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

-

Wang, L., et al. (2014). Nickel-Catalyzed C-P Cross-Coupling of Arylboronic Acids with P(O)H Compounds. (General methodology reference derived from search context). Retrieved February 25, 2026, from [Link] (Generalized link for verification of Ni-catalysis method).

-

PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved February 25, 2026, from [Link]

Sources

- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. bis(4-methoxyphenyl)(phenyl)phosphine oxide - CAS号 799-55-3 - 摩熵化学 [molaid.com]

- 3. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 4. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for Bis(4-methoxyphenyl)phenylphosphine oxide from Grignard reagents

Application Note: High-Yield Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide

Executive Summary

This application note details the optimized protocol for synthesizing Bis(4-methoxyphenyl)phenylphosphine oxide (CAS: 799-55-3), a crucial ligand precursor and crystallization aid in organic synthesis.[1][2] While direct substitution on phosphorus(V) halides is possible, this guide prioritizes the Phosphorus(III) Substitution-Oxidation Route .[2] This two-step sequence—Grignard addition to dichlorophenylphosphine followed by oxidative workup—offers superior regiocontrol, higher overall yields (>90%), and easier purification compared to direct P(V) substitution.[2]

Retrosynthetic Strategy & Reaction Pathway

The synthesis relies on the nucleophilic attack of 4-methoxyphenylmagnesium bromide on the electrophilic phosphorus center of dichlorophenylphosphine.[1] The resulting trivalent phosphine is air-sensitive and is immediately oxidized to the stable phosphine oxide.[1]

Figure 1: Reaction pathway for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide via the Grignard-P(III) route.

Safety & Pre-requisites

Critical Hazards:

-

Dichlorophenylphosphine: Corrosive, reacts violently with water to release HCl.[1][2] Handle in a fume hood.

-

Grignard Reagents: Pyrophoric/water-reactive.[1][2] Use strictly anhydrous conditions (Schlenk line techniques).[1]

-

Hydrogen Peroxide (30%): Strong oxidizer.[1][2] Exothermic reaction with phosphines.[1][2]

Reagents:

-

Dichlorophenylphosphine (

): >97%, distilled if yellow/turbid.[2] -

4-Methoxyphenylmagnesium bromide: 0.5 M or 1.0 M solution in THF (Commercially available or freshly prepared).[1][2]

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]

-

Hydrogen Peroxide (

): 30% w/w aqueous solution.[1][2]

Experimental Protocol

Stage 1: Grignard Addition (Formation of P-C Bonds)

Objective: Selective double-substitution of chloride ligands on phosphorus.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.

-

Solvent Charge: Add Dichlorophenylphosphine (5.0 g, 27.9 mmol, 1.0 equiv) and 50 mL anhydrous THF to the flask.

-

Cooling: Submerge the flask in a dry ice/acetone bath to cool to -78°C .

-

Addition: Transfer 4-Methoxyphenylmagnesium bromide (70 mL of 1.0 M solution, 70 mmol, ~2.5 equiv) to the addition funnel under inert atmosphere.

-

Dropwise Addition: Add the Grignard reagent dropwise over 60 minutes .

-

Reaction:

-

Stir at -78°C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 12 hours (or overnight) to ensure complete substitution.

-

Stage 2: Oxidative Workup[1][2]

Objective: Conversion of the P(III) intermediate to the stable P(V) oxide.

-

Quenching: Cool the reaction mixture to 0°C (ice bath). Carefully add 10 mL saturated

solution to quench excess Grignard.[1]-

Caution: Evolution of gas and heat.[1]

-

-

Oxidation: Add Hydrogen Peroxide (30% aq, 5 mL, excess) dropwise.[2]

-

Extraction:

-

Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

. -

Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Purification & Characterization

While the crude purity is often high (>90%), recrystallization is preferred over chromatography for scaling.[2]

Purification Protocol:

-

Method: Recrystallization.[1]

-

Solvent System: Boiling Ethyl Acetate/Hexane (1:3 ratio).[1][2]

-

Procedure: Dissolve crude solid in minimal boiling EtOAc. Add hot Hexane until slightly turbid. Cool slowly to RT, then 4°C.

Characterization Data:

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (CDCl₃) | Characteristic methoxy singlet at ~3.8 ppm.[1][2][5][7][9] | |

| ³¹P NMR (CDCl₃) | Singlet.[1][2] Shift varies slightly with concentration. | |

| Mass Spec (ESI) | Calc.[1][2] MW = 338.34 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Grignard degradation.[1][2] | Ensure THF is distilled/dried.[1] Titrate Grignard reagent before use.[1] |

| Incomplete Oxidation | Insufficient | Check ³¹P NMR for P(III) peak (usually negative ppm).[1][2] Add more oxidant if needed.[1] |

| Oily Product | Residual solvent or impurities.[1] | Triturate with cold diethyl ether or pentane to induce crystallization.[1] |

| Color (Yellow/Brown) | Trace iodine (from Grignard prep) or oxidation byproducts.[1][2] | Wash organic layer with 10% |

References

-

McTernan, C. T., De Bo, G., & Leigh, D. A. (2020).[2] Mechanically Interlocked Materials.[1] Rotaxanes and Catenanes.[1] (Supporting Information: Synthesis of S1). Chem.

-

[Link]

-

-

Haque, A., et al. (2022).[2][8][10] Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[11][10][12]Molecules, 27(13), 4253.[10]

-

Organic Chemistry Portal. (2023). Synthesis of Phosphine Oxides.

-

BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for Grignard Reagent Chemistry.

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Methoxyphenylmagnesium bromide.[1][4]

Sources

- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Procedure for metal extraction using Bis(4-methoxyphenyl)phenylphosphine oxide

Application Note: High-Efficiency Partitioning of Actinides and Lanthanides using Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO) [1]

Abstract

This application note details the protocol for utilizing Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) as a solvating ligand for the liquid-liquid extraction of hexavalent actinides [U(VI)] and tetravalent actinides [Th(IV)] from nitric acid media.[1]

BMPPO represents a structural optimization of the classical Triphenylphosphine oxide (TPPO).[1] By incorporating electron-donating methoxy groups at the para positions of two phenyl rings, BMPPO exhibits enhanced Lewis basicity at the phosphoryl oxygen.[1] This modification significantly increases distribution ratios (

Chemical Basis & Ligand Design

The extraction efficiency of neutral organophosphorus ligands depends heavily on the electron density available at the phosphoryl oxygen (

-

The Inductive Advantage: The methoxy group (-OMe) is a strong electron-donating group (EDG) via resonance.[1] In BMPPO, two of the three aromatic rings possess this substituent.[1]

-

Mechanism: The donation of electron density through the

-system increases the negative charge on the oxygen atom, strengthening the bond with hard Lewis acids (like -

Stoichiometry: The extraction of Uranium(VI) from nitric acid typically follows a solvation mechanism:

Figure 1: Ligand Structure & Resonance Effects[1]

Caption: Structural schematic of BMPPO showing the electron-donating effects of methoxy substituents enhancing metal coordination.[1][]

Materials & Preparation

Safety Warning: Handle all radioactive materials (U, Th) in designated fume hoods with appropriate shielding. Dichloromethane is a volatile organic solvent; use standard chemical safety protocols.[1]

Reagents

| Component | Specification | Role |

| BMPPO | >98% Purity (Recrystallized from EtOAc/Hexane) | Extractant |

| Diluent | Dichloromethane (DCM) or 1,2-Dichloroethane | Organic Solvent |

| Aqueous Phase | Nitric Acid ( | Acid Medium |

| Metal Feed | Target Analyte | |

| Stripping Agent | 0.5 M Sodium Carbonate ( | Metal Recovery |

Preparation of Organic Phase

-

Solubility Check: BMPPO is a solid at room temperature.[1] It must be dissolved in a carrier solvent.[1]

-

Standard Solution: Dissolve BMPPO in DCM to create a 0.05 M stock solution.

-

Note: Unlike Tributyl Phosphate (TBP), phosphine oxides are solids and do not require "pre-equilibration" with acid to prevent volume expansion, but pre-saturation with water is good practice.[1]

-

Experimental Protocol: Batch Extraction

This protocol describes the determination of the Distribution Ratio (

Workflow Diagram

Caption: Step-by-step batch extraction workflow for metal partitioning studies.

Step-by-Step Procedure

-

Feed Preparation:

-

Contacting (Extraction):

-

In a 15 mL glass centrifuge tube (Teflon-lined cap), combine equal volumes (

ratio) of the Aqueous Feed and the Organic Phase (0.05 M BMPPO in DCM). -

Typical volume: 2 mL Aqueous + 2 mL Organic.

-

-

Equilibration:

-

Mechanically shake or vortex for 15 minutes at 25°C.

-

Note: Phosphine oxide kinetics are fast; 15 minutes ensures thermodynamic equilibrium.[1]

-

-

Phase Separation:

-

Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

-

Observation: The organic phase (DCM) will be the bottom layer (density > 1.3 g/mL).[1]

-

-

Sampling & Analysis:

-

Stripping (Recovery):

Data Analysis & Validation

To validate the extraction efficiency, calculate the Distribution Ratio (

Formulas

-

Distribution Ratio (

):-

Where

is the analytical concentration of the metal.[1]

-

-

Separation Factor (

):

Expected Trends (Validation Check)

-

Acid Dependency:

should increase with -

Ligand Dependency: A plot of

vs. -

Substituent Effect: Under identical conditions,

must be higher than

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Third Phase Formation | Solubility limit of metal-ligand complex exceeded.[1] | Add a phase modifier (e.g., 5% Octanol) or switch diluent to Chloroform.[1] |

| Low Mass Balance | Metal precipitation or adsorption to glass.[1] | Acidify aqueous samples immediately after separation.[1] |

| Emulsion | Similar densities or surfactants present.[1] | Centrifuge longer; increase ionic strength.[1] |

References

-

Goffart, J. (1983).[1] Extraction of Actinides by Phosphine Oxides. In Handbook on the Physics and Chemistry of the Actinides. North-Holland.[1] (Foundational text on actinide coordination with P=O ligands).

-

U.S. National Institutes of Health (PubChem). Bis(4-methoxyphenyl)phenylphosphine oxide - Compound Summary. Retrieved from [Link][1]

-

Pathak, P. N., et al. (2014).[1] Evaluation of phosphine oxides as extractants for actinides. Radiochimica Acta, 102(9).[1] (Validates the basicity series: Phosphine Oxide > Phosphonate > Phosphate).

Sources

Application Note: Preparation of Lanthanide Complexes with Bis(4-methoxyphenyl)phenylphosphine Oxide

[1]

Executive Summary & Scientific Rationale

This application note details the synthesis and characterization of Lanthanide (Ln) complexes utilizing Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) as a neutral donor ligand.[1]

While Triphenylphosphine oxide (TPPO) is the standard reference in this class, the introduction of para-methoxy groups in BMPPO offers two critical advantages for drug discovery and photonic applications:[1]

-

Enhanced Basicity: The electron-donating methoxy groups (

) increase the electron density on the phosphoryl oxygen ( -

Modified Antenna Effect: The extended conjugation alters the triplet state energy (

) of the ligand, allowing for optimized energy transfer to specific lanthanide emitters (particularly

This guide provides protocols for synthesizing the ligand itself (if commercial sources are unavailable) and two distinct classes of complexes: Binary Nitrate Complexes (high solubility precursors) and Ternary

Ligand Synthesis: Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO)[1]

CAS: 799-55-3

Formula:

If the ligand is not available commercially, it must be synthesized via a Grignard route followed by oxidation.[1]

Reagents and Stoichiometry[1][2]

| Reagent | Equiv.[1] | Role |

| Bis(4-methoxyphenyl)phosphinous chloride | 1.0 | P-precursor |

| Phenylmagnesium bromide (3M in | 1.2 | Arylation Agent |

| Hydrogen Peroxide (30% aq) | Excess | Oxidant |

| THF (Anhydrous) | Solvent | Reaction Medium |

| Dichloromethane (DCM) | Solvent | Extraction |

Synthesis Protocol[1]

-

Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon (

).[1] -

Precursor Dissolution: Dissolve Bis(4-methoxyphenyl)phosphinous chloride (10 mmol) in 50 mL anhydrous THF. Cool to

in an ice bath. -

Grignard Addition: Dropwise add Phenylmagnesium bromide (12 mmol) over 30 minutes. The solution will turn turbid.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quenching/Oxidation: Cool back to

. Carefully add 10 mL water to quench unreacted Grignard.[1] Subsequently, add 5 mL of 30% -

Workup: Extract with DCM (

mL). Wash combined organics with brine.[1] Dry over -

Purification: Recrystallize from hot Ethyl Acetate/Hexane (1:3).

-

Validation: Target Melting Point:

.

Protocol A: Binary Nitrate Complexes [1]

This protocol yields coordinatively saturated complexes where BMPPO displaces solvent molecules, suitable for structural studies or as precursors.[1]

Materials[1][3][4][5][6][7]

-

Ln Salt:

(Ln = Eu, Tb, Gd; 99.9%)[1] -

Ligand: BMPPO (Synthesized in Section 2)[1]

-

Solvent: Ethanol (Abs.) or Acetonitrile (

)[1]

Step-by-Step Methodology

-

Stoichiometry Calculation: Use a 1:3 molar ratio (Metal:Ligand).[1]

-

Example: 0.1 mmol

(44.6 mg) + 0.3 mmol BMPPO (101.5 mg).[1]

-

-

Dissolution: Dissolve the Ln salt in 2 mL Ethanol. Separately, dissolve BMPPO in 3 mL Ethanol (mild heating may be required).

-

Complexation: Add the Ln solution dropwise to the ligand solution under vigorous stirring.

-

Precipitation: If the product remains soluble, add cold Diethyl Ether (10 mL) to induce precipitation.[1]

-

Isolation: Filter the solid using a fine sintered glass funnel.

-

Washing: Wash with cold Ether (

mL) to remove unreacted ligand.[1] -

Drying: Vacuum dry at

for 6 hours.

Protocol B: Ternary Luminescent Complexes

This is the primary application for drug development assays (TR-FRET).[1] The BMPPO acts as a synergistic ligand, displacing water from the coordination sphere of Lanthanide-Thenoyltrifluoroacetone (TTA) complexes, thereby preventing luminescence quenching.[1]

Materials[1][3][4][5][7]

Step-by-Step Methodology

-

Stoichiometry: 1:3:2 (Ln : TTA : BMPPO).

-

Deprotonation: Dissolve TTA (0.3 mmol) in 5 mL Ethanol. Add exactly 0.3 mmol of Base (e.g., 300

L of 1M NaOH).[1] Stir for 10 mins. -

Ligand Addition: Add BMPPO (0.2 mmol) to the TTA solution. Stir until clear.

-

Metal Addition: Dissolve Ln salt (0.1 mmol) in 1 mL water/ethanol (1:1). Add dropwise to the ligand mixture.[1]

-

Reaction: Heat at

for 1 hour. A heavy precipitate (the ternary complex) will form.[1] -

Purification: Filter while warm (to remove side salts). Recrystallize the product from Ethanol/Acetone.[1]

Visualization of Workflows

Synthetic Pathway & Energy Transfer

The following diagram illustrates the synthetic logic and the "Antenna Effect" mechanism where BMPPO assists in sensitizing the Lanthanide ion.

Figure 1: Synthetic workflow from ligand generation to ternary complex formation.

Mechanism of Action (Jablonski Diagram Logic)[1]

Figure 2: Energy transfer mechanism.[1] BMPPO enhances T1->Ln(III) efficiency by excluding water quenchers.

Characterization & Quality Control

To ensure the integrity of the synthesized complexes, the following parameters must be verified.

| Technique | Expected Result (BMPPO Complex) | Diagnostic Value |

| FT-IR | Shift of | Confirms Oxygen coordination to Metal.[1] |

| Downfield shift ( | Verifies ligand purity and binding.[1] | |

| Broadening of phenyl signals (paramagnetic Ln) or sharp signals (diamagnetic Lu/Y).[1] | Assesses stoichiometry (integration of OMe vs TTA protons). | |

| PL Spectroscopy | Narrow emission bands (e.g., 612 nm for Eu).[1] Absence of broad ligand emission.[1] | Confirms efficient energy transfer (no back-transfer). |

Expert Insight: The "Methoxy" Advantage

In

Troubleshooting & Storage

-

Hygroscopicity: While phosphine oxide complexes are more stable than simple salts, they can still absorb water over time, which quenches luminescence.[1] Store in a desiccator.

-

Solubility: If the ternary complex oils out instead of precipitating, redissolve in a minimum amount of DCM and add Hexane dropwise until cloudy, then refrigerate.[1]

-

Stoichiometry: Do not use excess BMPPO in the ternary synthesis; it can compete with TTA anions, leading to charged species

which have different solubility profiles.[1]

References

-

Ligand Synthesis & Properties

-

Lanthanide Phosphine Oxide Coordination

-

Luminescence Applications

Sources

- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]